molecular formula C21H17ClN4O5S B11107290 N-(3-Chlorophenyl)-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Chlorophenyl)-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11107290
M. Wt: 472.9 g/mol
InChI Key: ASDFFQOMHALHAL-OEAKJJBVSA-N
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Description

N-(3-Chlorophenyl)-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl, nitrophenyl, and benzenesulfonamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves a multi-step process. One common method includes the condensation of 3-chloroaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N-({N’-[(E)-(3-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
  • N-(3-Chlorophenyl)-N-({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Uniqueness

N-(3-Chlorophenyl)-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide stands out due to the presence of both chlorophenyl and nitrophenyl groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C21H17ClN4O5S

Molecular Weight

472.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H17ClN4O5S/c22-17-5-4-6-19(13-17)25(32(30,31)20-7-2-1-3-8-20)15-21(27)24-23-14-16-9-11-18(12-10-16)26(28)29/h1-14H,15H2,(H,24,27)/b23-14+

InChI Key

ASDFFQOMHALHAL-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl

Origin of Product

United States

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